3-Allyl-4-hydroxy-5-methoxybenzoic acid
Description
Contextualization within Natural Products and Synthetic Chemistry
While 3-Allyl-4-hydroxy-5-methoxybenzoic acid is not a widely reported natural product itself, its structural motifs are prevalent in a variety of plant- and microorganism-derived compounds. The allylphenol moiety is a key feature of many well-known natural products, such as eugenol (B1671780) (found in cloves) and chavibetol (found in betel leaf). The biosynthesis of allylphenols is an area of active research, with proposed pathways involving the nucleophilic addition to a (hydroxy)cinnamyl pyrophosphate. taylorfrancis.com
From a synthetic chemistry perspective, the preparation of allylphenol compounds can be achieved through methods like the Claisen rearrangement of allyl phenyl ethers. A general synthesis process involves the reaction of a phenolic compound with an inorganic base to form a phenoxide, which then reacts with chloropropene to yield an allyl phenolic ether. google.com Subsequent heating induces the Claisen rearrangement to produce the allylphenol. google.com A plausible synthetic route to this compound could start from the more commercially available 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, which would then be oxidized to the corresponding carboxylic acid.
Significance in the Study of Aromatic Polyketides and Benzoic Acid Derivatives
Aromatic polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). chemscene.comnih.govmdpi.com These compounds are typically built from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation and modification reactions. mdpi.com While direct evidence for the biosynthesis of this compound via a polyketide pathway is not established, the structural elements are consistent with known polyketide-derived aromatics that undergo tailoring reactions like methylation and hydroxylation. The introduction of an allyl group is less common in bacterial aromatic polyketides but is observed in some plant natural products.
The significance of this compound can also be inferred from the well-documented biological activities of its structural relatives, particularly other benzoic acid derivatives. For instance, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), which shares the dimethoxy- and hydroxyl-substituted benzene (B151609) ring, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anti-diabetic activities. frontiersin.orgnih.govffhdj.com The therapeutic potential of syringic acid is often attributed to the methoxy (B1213986) groups on the aromatic ring. nih.gov Derivatives of syringic acid have been synthesized and evaluated for activities such as xanthine oxidase inhibition. nih.gov
The table below summarizes the properties and activities of some related benzoic acid derivatives:
| Compound Name | Structure | Key Biological Activities |
| Syringic acid | 4-hydroxy-3,5-dimethoxybenzoic acid | Antioxidant, anti-inflammatory, antimicrobial, anti-diabetic frontiersin.orgnih.govffhdj.com |
| Gallic acid | 3,4,5-trihydroxybenzoic acid | Strong antioxidant, therapeutic benefits in cardiovascular diseases, cancer, and diabetes frontiersin.org |
| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | Antioxidant, hepatoprotective |
Current Research Trajectories and Open Questions
Direct research on this compound is limited, presenting a number of open questions and potential avenues for future investigation. A primary research trajectory would be the development of an efficient and scalable synthesis for this compound, likely involving the oxidation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.
Once synthesized, a thorough investigation of its biological activities would be warranted. Based on its structural similarity to other bioactive benzoic acid derivatives, it would be pertinent to screen for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the allyl group may confer unique biological activities or modulate the known activities of the benzoic acid core.
Another area of future research would be to investigate its potential natural occurrence. While not widely reported, it is plausible that this compound exists in some plant species or microorganisms that produce a variety of allylphenols. Modern analytical techniques could be employed to screen natural product extracts for its presence.
Finally, understanding the metabolic fate and potential toxicity of this compound would be crucial for any future development as a therapeutic agent or biochemical tool.
The table below outlines potential future research directions for this compound:
| Research Area | Key Questions to Address |
| Synthetic Chemistry | What is the most efficient and scalable synthetic route to produce high-purity this compound? |
| Biological Activity Screening | Does this compound exhibit antioxidant, anti-inflammatory, antimicrobial, or anticancer properties? How does the allyl group influence its biological activity compared to non-allylated analogues? |
| Natural Product Discovery | Can this compound be isolated and identified from any natural sources? |
| Biochemical Studies | What are the potential metabolic pathways for this compound in biological systems? What is its safety and toxicity profile? |
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-5-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-4-7-5-8(11(13)14)6-9(15-2)10(7)12/h3,5-6,12H,1,4H2,2H3,(H,13,14) |
InChI Key |
RQJHCTMKSAXOPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Identification and Isolation Methodologies in Biological Systems
The isolation of phenolic compounds like 3-Allyl-4-hydroxy-5-methoxybenzoic acid and its analogues from complex biological matrices requires a multi-step approach involving extraction, purification, and structural confirmation.
The initial step in isolating benzoic acid derivatives from natural sources is typically solvent extraction. The choice of solvent is critical and depends on the polarity of the target compounds. For phenolic acids, polar solvents are generally employed.
Plant Sources: Dried and ground plant material, such as leaves or stems, is often extracted with solvents like methanol (B129727) or ethanol (B145695), sometimes with sonication to improve efficiency. aglassmire.com This process yields a crude oil or extract. A common subsequent step involves liquid-liquid partitioning, where the crude extract is resuspended in water and partitioned against a nonpolar solvent (e.g., hexane) to remove fats and lipids, followed by extraction with a medium-polarity solvent like ethyl acetate (B1210297) to concentrate the desired phenolic compounds. aglassmire.comnih.gov
Fungal Sources: For endophytic fungi, target compounds are often isolated from the fermentation broth. The culture is typically extracted with a solvent such as ethyl acetate to capture the secreted secondary metabolites. nih.gov
Crude extracts are complex mixtures that necessitate further purification using chromatographic methods to isolate individual compounds. mdpi.comspringernature.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. bibliotekanauki.pl
Several techniques are routinely used for the purification of phenolic and benzoic acids:
| Technique | Stationary Phase | Mobile Phase Principle | Application Notes |
|---|---|---|---|
| Medium-Pressure Liquid Chromatography (MPLC) | Reverse-phase (e.g., C18-silica) or normal-phase silica (B1680970) gel. mdpi.com | A gradient of solvents is used, typically increasing in polarity (normal-phase) or decreasing in polarity (reverse-phase) to elute compounds. aglassmire.com | Often used for initial fractionation of the crude extract to separate compounds into groups based on polarity before final purification. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Most commonly reverse-phase (RP-HPLC) with C18-modified silica. mdpi.com | A mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724). mdpi.com | Semi-preparative or preparative HPLC is the gold standard for obtaining high-purity compounds for structural analysis. mdpi.com |
| High-Speed Counter-Current Chromatography (HSCCC) | No solid support; utilizes two immiscible liquid phases. nih.gov | A biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is used, where the compound partitions between the two liquid phases. nih.govresearchgate.net | Highly effective for separating minor compounds from crude plant extracts without irreversible adsorption, leading to high sample recovery. nih.govbibliotekanauki.pl |
| Column Chromatography (Gel Filtration) | Sephadex LH-20 is a common choice. bibliotekanauki.pl | Aqueous ethanol gradients are often employed. | Useful for separating compounds based on size and for removing polymeric materials or other high-molecular-weight impurities. |
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a novel compound. mdpi.com
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms, including the characteristic signals for aromatic protons, methoxy (B1213986) groups, and the allyl group's vinyl and methylene (B1212753) protons. docbrown.info
¹³C NMR: Determines the number and type of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the allyl and methoxy groups to the specific positions on the benzoic acid ring. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the precise molecular formula of the compound by determining its exact mass. nih.gov
Other Methods: Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH) and carbonyl (C=O) groups, while Ultraviolet (UV) spectroscopy helps to characterize the aromatic system. nih.gov
Proposed Biosynthetic Routes and Enzymatic Transformations
The biosynthesis of this compound likely involves the formation of a benzoic acid precursor followed by tailoring reactions catalyzed by specific enzymes. The core pathway can differ between plants and fungi.
Phenylpropanoid Pathway (Plants): In plants, benzoic acids are typically derived from the phenylpropanoid pathway. frontiersin.org This pathway starts with the amino acid L-phenylalanine. researchgate.net Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netpnas.org The three-carbon side chain of cinnamic acid is then shortened by two carbons to yield the benzoic acid core through either a β-oxidative or a non-β-oxidative route. researchgate.netpnas.org Subsequent hydroxylations and methylations on the aromatic ring would produce the substituted 4-hydroxy-5-methoxybenzoic acid precursor.
Polyketide Pathway (Fungi): Fungi often synthesize aromatic compounds via the polyketide pathway. nih.govresearchgate.net This pathway uses simple acyl-CoA units (like acetyl-CoA and malonyl-CoA) that are sequentially condensed by a large, multifunctional enzyme called a polyketide synthase (PKS). nih.govresearchgate.net The resulting poly-β-keto chain undergoes specific folding and cyclization reactions to form an aromatic ring, which can then be further modified by tailoring enzymes to produce a substituted benzoic acid. researchgate.netnih.gov
The final structural features of this compound—the allyl and methoxy groups—are installed by specific classes of tailoring enzymes.
Prenyl/Allyl Transferases: The addition of the allyl group is catalyzed by an aromatic prenyltransferase (PTase). nih.govnih.gov These enzymes transfer a prenyl group, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an aromatic acceptor molecule. wur.nl The reaction mechanism involves the formation of a highly electrophilic prenyl carbocation after the pyrophosphate group is stabilized, often by a divalent metal cation like Mg²⁺. wur.nl This carbocation then attacks the electron-rich aromatic ring (an electrophilic aromatic substitution), typically at a position ortho or para to an activating hydroxyl group, to form a new carbon-carbon bond. numberanalytics.com While DMAPP is the precursor for a prenyl group, the allyl group in the target molecule suggests a related enzymatic mechanism or subsequent modification.
O-Methyltransferases (OMTs): The methoxy group is added by an O-methyltransferase (OMT), which belongs to a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including phenylpropanoids and flavonoids. cdnsciencepub.comconcordia.caconcordia.ca These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The reaction proceeds via a nucleophilic attack from the oxygen of a hydroxyl group on the benzoic acid precursor to the methyl group of SAM, resulting in the O-methylated product and S-adenosyl-L-homocysteine (SAH). oup.com Plant OMTs exhibit high substrate and positional (regio) specificity, ensuring that methylation occurs at the correct hydroxyl group on the aromatic ring. nih.govoup.com
Regio- and Stereoselective Hydroxylation Processes
The selective hydroxylation of aromatic compounds is a biochemically challenging reaction that organisms achieve with remarkable precision through enzymatic catalysis. nih.govnih.gov These processes are fundamental in determining the final structure and biological activity of natural products derived from the phenylpropanoid pathway. The introduction of a hydroxyl group at a specific carbon atom (regioselectivity) and with a defined three-dimensional orientation (stereoselectivity) is controlled by the unique architecture of enzyme active sites. nih.gov
Cytochrome P450 Monooxygenases (CYPs):
The most prominent family of enzymes responsible for the regio- and stereoselective hydroxylation of phenylpropanoids are the cytochrome P450-dependent monooxygenases (CYPs). nih.govresearchgate.net These heme-containing enzymes are crucial for catalyzing the hydroxylation of unactivated C-H bonds, a difficult chemical transformation. nih.gov In the general phenylpropanoid pathway, a key step is the conversion of cinnamic acid to p-coumaric acid, a reaction catalyzed by Cinnamate 4-hydroxylase (C4H), a well-characterized CYP enzyme. biorxiv.orgnih.gov This reaction specifically hydroxylates the C4 position of the phenyl ring. Subsequent hydroxylations and methylations on the ring to form precursors like ferulic acid are also mediated by specific CYPs, demonstrating the power of these enzymes to dictate the substitution pattern of the benzene (B151609) ring. researchgate.net
Furthermore, CYPs are known to hydroxylate aliphatic side chains. In the context of a precursor like eugenol (B1671780), a CYP-mediated reaction could selectively hydroxylate the allylic side chain, initiating a series of oxidative steps that could ultimately yield a carboxylic acid functional group. nih.gov The enzyme's active site geometry ensures that the substrate is held in a precise orientation relative to the activated oxygen species, allowing for the functionalization of a specific C-H bond with high fidelity. nih.gov
| Enzyme Family | Example Enzyme | Substrate(s) in Pathway | Type of Hydroxylation | Reference(s) |
| Cytochrome P450 | Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | Regiospecific aromatic C4-hydroxylation | biorxiv.orgnih.gov |
| Cytochrome P450 | Ferulate 5-hydroxylase (F5H) | Ferulic acid / Coniferaldehyde | Regiospecific aromatic C5-hydroxylation | researchgate.net |
| Cytochrome P450 | Various | Steroids, Terpenes | Regio- and stereoselective C-H hydroxylation | nih.govnih.govmdpi.com |
Other Hydroxylating Enzymes:
Besides CYPs, other classes of oxidoreductases can perform selective hydroxylations on phenolic substrates. For instance, studies on the biotransformation of eugenol have identified enzymes that catalyze the oxidation of the allyl side chain. Vanillyl-alcohol oxidase (VAO)-type flavoenzymes can convert eugenol into coniferyl alcohol. nih.gov This reaction proceeds through a p-quinone methide intermediate, followed by the enzyme-mediated addition of a hydroxyl group from water to the side chain. This represents a highly specific hydroxylation mechanism distinct from that of CYPs.
Human metabolism of eugenol also demonstrates various hydroxylation pathways, including the formation of an epoxide on the allyl double bond which is subsequently hydrolyzed to a diol, and direct allylic oxidation. nih.gov These metabolic routes, while occurring in mammals, highlight the susceptibility of the allyl side chain to regio- and stereospecific enzymatic hydroxylation.
| Enzyme Class | Example Reaction | Mechanism | Significance | Reference(s) |
| Flavoenzymes | Eugenol → Coniferyl alcohol | Formation of p-quinone methide intermediate, followed by water addition | Specific hydroxylation of the allyl side chain | nih.gov |
| Epoxide Hydrolases | Eugenol epoxide → Eugenol-diol | Ring-opening of epoxide | Stereospecific formation of a diol on the side chain | nih.gov |
The biosynthesis of this compound, while not definitively characterized, would invariably depend on such highly evolved enzymatic systems. These regio- and stereoselective hydroxylation processes are essential for building the specific molecular architecture required for the compound's identity, starting from simpler precursors in the phenylpropanoid pathway.
Synthetic Strategies and Methodologies
Chemical Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzoic Acid
The creation of this compound is centered around the introduction of an allyl group ortho to a phenolic hydroxyl group on a substituted benzoic acid backbone.
A retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the aromatic ring and the allyl group as the primary disconnection. This bond can be strategically formed via a Claisen rearrangement, a powerful chemicalbook.comchemicalbook.com-sigmatropic rearrangement. This approach traces the molecule back to an allyl ether precursor, specifically the allyl ether of 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
The key steps in the retrosynthetic pathway are:
Ester Hydrolysis: The target carboxylic acid is seen as arising from the hydrolysis of its corresponding ester (e.g., a methyl ester) to simplify purification and protect the acidic proton during the synthesis.
C-C Bond Disconnection: The allyl-aromatic bond is disconnected, pointing to a Claisen rearrangement of an allyl aryl ether. This is a reliable method for installing an allyl group at the ortho position of a phenol (B47542).
C-O Bond Disconnection: The precursor, an allyl ether of a benzoic acid derivative, is disconnected at the ether linkage. This leads back to a phenolic benzoic acid derivative and an allyl halide (e.g., allyl bromide).
This analysis suggests a forward synthesis starting from a readily available material like methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).
The central step in the synthesis is the formation of the C-C bond at the C3 position of the benzoic acid ring. This is most effectively achieved through an aromatic Claisen rearrangement. The process begins with the O-alkylation of a protected vanillic acid derivative.
Synthetic Sequence:
O-Allylation: Methyl 4-hydroxy-3-methoxybenzoate is treated with allyl bromide in the presence of a base (e.g., potassium carbonate) to form methyl 4-(allyloxy)-3-methoxybenzoate.
Claisen Rearrangement: The resulting allyl ether is heated, typically in a high-boiling solvent, to induce a chemicalbook.comchemicalbook.com-sigmatropic rearrangement. wikipedia.org The allyl group migrates from the oxygen atom to the ortho-position (C3) of the aromatic ring, yielding methyl 3-allyl-4-hydroxy-5-methoxybenzoate and regenerating the phenolic hydroxyl group. A similar rearrangement is used to synthesize the aldehyde analog, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, from 4-(allyloxy)-3-methoxybenzaldehyde (B1271678). chemicalbook.com
Hydrolysis: The methyl ester of the product is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidification to yield the final product, this compound.
This sequence provides a controlled and efficient route to the target molecule.
The substitution pattern of the starting material is crucial for the success of the synthesis. Vanillic acid (or its ester) is an ideal precursor as it already contains the required 4-hydroxy and 3-methoxy groups. The Claisen rearrangement is particularly advantageous because it proceeds via a concerted mechanism that automatically restores the phenolic hydroxyl group at the C4 position after the allyl group migrates. organic-chemistry.org
If a different starting material, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), were used, an additional selective demethylation step would be required to convert one of the methoxy (B1213986) groups into a hydroxyl group, adding complexity to the synthesis. Therefore, starting with a precursor that already has the correct oxygenation pattern is the more efficient strategy.
Synthesis of Structurally Related Benzoic Acid Derivatives
The methodologies used to synthesize the title compound can be broadly applied to create a variety of structurally related benzoic acid derivatives. The key reactions involve allylation and the selective manipulation of methoxy and hydroxyl groups.
The aromatic Claisen rearrangement is a versatile and widely used reaction for the ortho-allylation of phenols. ncsu.eduprinceton.edu It is a thermally induced, intramolecular process that proceeds through a cyclic transition state. nih.gov This reaction allows for the direct formation of a C-C bond, extending the carbon framework of a molecule. organic-chemistry.org
The general transformation involves two steps:
Etherification: A phenol is converted to its corresponding allyl ether using an allyl halide and a base.
Rearrangement: The allyl aryl ether is heated to trigger the chemicalbook.comchemicalbook.com-sigmatropic shift, yielding the ortho-allyl phenol.
If both ortho positions on the aromatic ring are substituted, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para-position. organic-chemistry.org A mixture of isomers can be obtained from the allylic rearrangement of 3-allyloxy-5-methoxybenzoic acid methyl ester, yielding both 4-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester and 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. prepchem.com
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| 4-(Allyloxy)-3-methoxybenzaldehyde | N-methylpyrrolidone (NMP), 200 °C, Microwave, 3 h | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | chemicalbook.com |
| Allylated Lignin (B12514952) (Syringyl/Guaiacyl units) | Dimethylformamide (DMF), Reflux, 15 h | Ortho-rearranged allylic lignin | ncsu.edu |
| 3-Allyloxy-5-methoxybenzoic acid methyl ester | Thermal rearrangement (details not specified) | Mixture of 2-allyl and 4-allyl isomers | prepchem.com |
The synthesis of various benzoic acid derivatives often requires the protection or deprotection of hydroxyl groups through methylation and demethylation.
O-Methylation: This reaction is typically used to convert a phenolic hydroxyl group into a methoxy ether. This can serve as a protecting group or be a required feature in the final molecule. Common laboratory reagents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. For instance, 4-allyl-3-hydroxy-5-methoxybenzoic acid can be O-methylated with dimethylsulfate to afford 4-allyl-3,5-dimethoxy-benzoic acid. prepchem.com
O-Demethylation: The cleavage of aryl methyl ethers to regenerate a phenol is a critical transformation. This reaction often requires harsh conditions, which can limit its compatibility with other functional groups. Traditional reagents include strong Brønsted acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). researchgate.net These reagents are effective but lack selectivity in molecules with multiple methoxy groups. More recent research has explored milder and more selective methods, including biocatalytic approaches that can achieve regioselective demethylation under gentle conditions. researchgate.net
| Transformation | Reagent | General Conditions | Reference |
|---|---|---|---|
| O-Methylation | Dimethyl sulfate (DMS) | Basic conditions (e.g., K₂CO₃), solvent | prepchem.com |
| O-Methylation | Methyl iodide (MeI) | Basic conditions (e.g., K₂CO₃), solvent | researchgate.net |
| O-Demethylation | Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM), low temperature | researchgate.net |
| O-Demethylation | Hydrobromic acid (HBr) | Aqueous or acetic acid, elevated temperatures | researchgate.net |
| O-Demethylation (Biocatalytic) | Cobalamin-dependent methyltransferase | Aqueous buffer, mild conditions | researchgate.net |
Esterification and Amidation Approaches for Benzoic Acid Derivatives
The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying a compound's physicochemical properties, such as solubility, stability, and bioavailability.
Esterification:
Esterification of benzoic acid derivatives can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions (Fisher esterification). However, given the presence of a phenolic hydroxyl group in the target molecule, this method can lead to side reactions.
A milder and more controlled method is the reaction with an alkyl halide in the presence of a base. For instance, the esterification of similar hydroxybenzoic acids has been successfully carried out by reacting them with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. researchgate.net Another effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. A study on the synthesis of bosutinib (B1684425) utilized the esterification of the closely related 3-methoxy-4-hydroxybenzoic acid by adding thionyl chloride to a solution of the acid in methanol (B129727). thieme-connect.com This approach is generally high-yielding and compatible with a wide range of alcohols.
Amidation:
Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, as described for esterification, followed by the addition of a primary or secondary amine.
Alternatively, peptide coupling reagents are widely used for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, which is particularly advantageous for complex molecules. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve reaction rates. These methods are known for their high yields and broad substrate scope.
Table 1: Representative Esterification and Amidation Reactions for Benzoic Acid Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ester |
Application of Catalytic Methods in Synthetic Pathways
Catalytic methods offer efficient and selective routes for the synthesis and functionalization of complex organic molecules. For this compound, palladium-catalyzed reactions and biocatalytic approaches are particularly relevant for the introduction and modification of the allyl group.
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prominent example that can be applied to the functionalization of phenolic compounds. organic-chemistry.orgwikipedia.org This reaction involves the reaction of a nucleophile with a substrate containing a leaving group in an allylic position, catalyzed by a palladium(0) complex. wikipedia.org
In the context of synthesizing or modifying molecules like this compound, the phenolic hydroxyl group can act as a nucleophile. The palladium catalyst first coordinates to an allylic substrate (e.g., an allyl carbonate or acetate) and undergoes oxidative addition to form a π-allyl palladium complex. organic-chemistry.org The phenoxide, formed by deprotonation of the phenol, can then attack this complex to form an allyl aryl ether. rsc.orguniversiteitleiden.nl While this typically results in O-allylation, C-allylation of phenols is also achievable under specific conditions. universiteitleiden.nl The choice of ligands, often phosphines, is crucial for controlling the reactivity and selectivity of the reaction. wikipedia.org
The Tsuji-Trost reaction is valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a highly versatile method in organic synthesis. nrochemistry.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. For the allylation of phenolic compounds, prenyltransferase enzymes are of significant interest. nih.govnih.gov These enzymes are responsible for the prenylation of aromatic compounds in nature, a process that involves the transfer of a prenyl group (a derivative of isoprene, which is structurally similar to an allyl group) to an aromatic substrate. kyoto-u.ac.jpresearchgate.net
Aromatic prenyltransferases catalyze the attachment of prenyl groups from donors like dimethylallyl diphosphate (B83284) (DMAPP) to various aromatic acceptors, including phenolic compounds. researchgate.netnih.gov The reactions are characterized by their high regio- and stereoselectivity, often proceeding under mild, aqueous conditions. researchgate.net While the natural function of these enzymes is prenylation, their substrate scope can sometimes be exploited for the transfer of other similar groups.
Research into aromatic prenyltransferases has demonstrated their ability to act on a variety of phenolic molecules. nih.gov This suggests the potential for using either naturally occurring or engineered prenyltransferases to catalyze the direct allylation of a precursor to this compound, such as 4-hydroxy-5-methoxybenzoic acid. This biocatalytic approach could provide a more sustainable and efficient route to this and related compounds.
Table 2: Overview of Catalytic Methods for Allyl Functionalization
| Catalytic Method | Catalyst Type | Typical Substrates | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Allylation (Tsuji-Trost) | Palladium(0) complex with phosphine (B1218219) ligands | Allylic electrophiles (e.g., allyl acetate), Phenols (as nucleophiles) | Mild reaction conditions, high functional group tolerance, versatile for C-O and C-C bond formation. organic-chemistry.orgwikipedia.orgnrochemistry.com |
| Biocatalytic Allylation | Prenyltransferase enzymes | Aromatic compounds (e.g., phenols), Allyl pyrophosphate analogs | High regio- and stereoselectivity, environmentally friendly (aqueous conditions), operates at mild temperatures. nih.govkyoto-u.ac.jp |
Derivatization and Chemical Modification Studies
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the synthesis of esters and amides, which can alter the compound's physicochemical properties or serve as handles for further conjugation.
Esterification for Analytical and Synthetic Purposes
The conversion of the carboxylic acid to an ester is a fundamental transformation. Esterification can enhance solubility in nonpolar solvents, protect the carboxylic acid during reactions at other sites, or facilitate purification and analysis, for instance by gas chromatography. Common methods include Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), and alkylation using alkyl halides in the presence of a base.
To avoid the competing O-alkylation of the phenolic hydroxyl group, specific methods can be employed. One such process involves reacting the hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This approach selectively yields the carboxylic acid ester while leaving the phenolic group intact. google.com Esters can also serve as photosensitive protecting groups, for example, methoxy-substituted benzoin (B196080) esters can be cleaved under photolytic conditions. acs.org
| Ester Type | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Methyl/Ethyl Esters | Methanol (B129727)/Ethanol (B145695), H₂SO₄ (catalyst), reflux | Synthetic intermediate, improved solubility | google.com |
| Benzyl (B1604629) Esters | Benzyl bromide, K₂CO₃, Acetone | Protecting group, removable by hydrogenolysis | wikipedia.org |
| tert-Butyl Esters | Isobutylene, H₂SO₄ (catalyst) | Protecting group, removable by acid (e.g., TFA) | wikipedia.org |
| Allyl Esters | Allyl bromide, NaH, DMF | Protecting group, removable by Pd(0) catalysts | wikipedia.org |
Amidation and Peptide Coupling Reactions
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxyl group to enhance its electrophilicity. Standard methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the amine.
Alternatively, peptide coupling reagents are widely used for amide bond formation under milder conditions, which is crucial for complex molecules. bachem.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS), or aminium-based reagents like HATU and HBTU, facilitate the reaction. bachem.comresearchgate.net These methods are central to forming conjugates with amino acids, peptides, or other amine-containing biomolecules, potentially altering biological activity. nih.govnih.gov For example, studies on other hydroxybenzoic acids have shown that amides can be synthesized by activating the acid with DCC and NHS before reacting with various benzylamines. researchgate.net
| Reaction Type | Activating Agent / Coupling Reagent | Amine Substrate | Key Features | Reference |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Alkyl/Aryl amines | Standard, high-reactivity method | byjus.com |
| Carbodiimide Coupling | DCC, NHS | Amino acids, Benzylamines | Common in peptide and organic synthesis | researchgate.net |
| Aminium/Phosphonium Coupling | HATU, HBTU, PyBOP | Peptides, complex amines | High efficiency, low racemization, requires non-nucleophilic base | bachem.com |
| Enzymatic Synthesis | CoA Ligase / Acyltransferase | Tyramine, Tryptamine | Biosynthetic route for natural product analogs | jmb.or.kr |
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for modifications such as etherification and acylation, which can serve to protect the group or introduce new functionalities.
Etherification and Alkylation Reactions
The phenolic proton is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide or other electrophiles in a Williamson ether synthesis to form an aryl ether. google.com This reaction is a common strategy for installing protecting groups or other functionalities. For example, O-alkylation can be achieved using dialkyl carbonates. google.com The choice of alkylating agent allows for the introduction of various groups, such as methyl, ethyl, benzyl, or allyl ethers. Research on similar phenolic compounds like vanillin (B372448) has demonstrated reductive etherification, where an aldehyde is reduced and subsequently etherified in one pot. osti.gov
| Ether Type | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Methyl Ether | Dimethyl sulfate (B86663), K₂CO₃, Acetone | Modification of properties | google.com |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), K₂CO₃, DMF | Acid-stable protecting group | scirp.org |
| Allyl Ether | Allyl bromide, K₂CO₃, Acetone | Protecting group, orthogonal to many others | wikipedia.org |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole, DMF | Acid-labile protecting group | scirp.org |
Acylation and Protection/Deprotection Strategies
Acylation of the phenolic hydroxyl group with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) yields a phenyl ester. This reaction is frequently used to install protecting groups that are stable to certain conditions but can be removed when needed. oup.com Acetyl (Ac) and benzoyl (Bz) groups are common examples. scirp.org
The choice of protecting group is critical in multi-step synthesis. An effective strategy relies on "orthogonal protection," where different protecting groups on the same molecule can be removed selectively without affecting the others. wikipedia.org For instance, a benzyl ester on the carboxylic acid can be removed by hydrogenolysis, while an acetyl group on the phenol (B47542) is removed by base-catalyzed hydrolysis. Silyl ethers, such as Triisopropylsilyl (TIPS), have shown stability under oxidative esterification conditions where other groups like Boc or acetyl are cleaved. scirp.org
| Protecting Group (Acyl) | Acylating Agent | Deprotection Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) or mild acid | Common, easily removed | scirp.org |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Stronger base (e.g., NaOH) | More stable than acetyl | scirp.org |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | Strong base, sterically hindered | Robust, resistant to many nucleophiles | wikipedia.org |
Reactions Involving the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) is generally one of the most stable and least reactive functionalities on the aromatic ring. msu.edu It is an electron-donating group that activates the ring towards electrophilic substitution. libretexts.org However, its primary chemical transformation is cleavage of the methyl-oxygen bond (demethylation) to yield a hydroxyl group.
This reaction typically requires harsh conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures are effective. Lewis acids are also commonly used, with boron tribromide (BBr₃) being a particularly efficient and widely used reagent for cleaving aryl methyl ethers, often at room temperature or below. researchgate.net In specific cases, selective demethylation can be achieved under basic conditions. For example, the 4-methoxy group of 3,4,5-trimethoxybenzoic acid can be selectively cleaved using an excess of alkali hydroxide (B78521) in ethylene (B1197577) glycol. google.com
| Reaction | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Demethylation (Lewis Acid) | BBr₃ in CH₂Cl₂ | 3-Allyl-4,5-dihydroxybenzoic acid derivative | researchgate.net |
| Demethylation (Protic Acid) | HBr, Acetic Acid, reflux | 3-Allyl-4,5-dihydroxybenzoic acid derivative | mdpi.com |
| Selective Basic Demethylation | NaOH or KOH, Ethylene Glycol, high temp. | (Potentially) 3-Allyl-4-hydroxy-5-hydroxybenzoic acid | google.com |
Chemical Modifications of the Allyl Group
The allyl group is a versatile functional handle that can undergo a wide array of chemical transformations, allowing for the introduction of diverse functionalities. Key modifications include olefin metathesis, hydrogenation, epoxidation, and dihydroxylation, each leading to a distinct class of derivatives.
Olefin Metathesis: This powerful reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), allows for the redistribution of olefinic bonds. For 3-Allyl-4-hydroxy-5-methoxybenzoic acid, both cross-metathesis and ring-closing metathesis (if a second olefin is introduced) are conceivable. Cross-metathesis with other olefins can be used to elongate or modify the side chain, introducing new functional groups. Phenolic compounds with terminal propenyl groups, such as eugenol (B1671780) (a structurally related natural product), have been successfully employed in olefin metathesis reactions, highlighting the compatibility of this reaction with the phenolic core. researchgate.netresearchgate.net For instance, cross-metathesis with an acrylate (B77674) ester would introduce a longer, functionalized side chain.
Hydrogenation: The selective hydrogenation of the allyl double bond to a propyl group is a straightforward modification that can significantly alter the lipophilicity and conformational flexibility of the side chain. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction conditions are generally mild and are unlikely to affect the aromatic ring or the other functional groups.
The following table outlines representative conditions for these transformations on the allyl group of this compound.
| Reaction | Catalyst | Reagent/Conditions | Expected Product |
| Cross-Metathesis | Grubbs' 2nd Generation Catalyst | Alkene partner (e.g., methyl acrylate), Dichloromethane, Reflux | 3-(4-Methoxycarbonylbut-2-en-1-yl)-4-hydroxy-5-methoxybenzoic acid |
| Hydrogenation | 10% Palladium on Carbon (Pd/C) | Hydrogen gas (1 atm), Ethanol, Room Temperature | 3-Propyl-4-hydroxy-5-methoxybenzoic acid |
Epoxidation: The conversion of the allyl group's double bond into an epoxide ring introduces a reactive three-membered heterocycle. This transformation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comyoutube.com The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups at the 1' and 2' positions of the side chain. The stereochemistry of the epoxidation can sometimes be influenced by directing groups, such as the nearby phenolic hydroxyl group, potentially leading to diastereoselective transformations.
Dihydroxylation: The dihydroxylation of the allyl group leads to the formation of a vicinal diol. This can be achieved through several methods, most notably using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO) for syn-dihydroxylation, or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed hydrolysis for anti-dihydroxylation. The resulting diol significantly increases the polarity of the side chain.
The table below details plausible reaction conditions for the epoxidation and dihydroxylation of the allyl group in this compound.
| Reaction | Reagent(s) | Solvent | Expected Product |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 3-(Oxiran-2-ylmethyl)-4-hydroxy-5-methoxybenzoic acid |
| syn-Dihydroxylation | Osmium Tetroxide (catalytic), N-Methylmorpholine N-oxide (NMO) | Acetone/Water | 3-(2,3-Dihydroxypropyl)-4-hydroxy-5-methoxybenzoic acid |
| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1. DCM; 2. Acetone/Water | 3-(2,3-Dihydroxypropyl)-4-hydroxy-5-methoxybenzoic acid (diastereomer of syn-product) |
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen atoms.
The ¹H NMR spectrum of 3-allyl-4-hydroxy-5-methoxybenzoic acid provides characteristic signals for each unique proton in the molecule. The aromatic region typically displays two singlets corresponding to the protons on the benzene (B151609) ring. The allyl group gives rise to a distinct set of signals: a doublet for the two protons adjacent to the aromatic ring, a complex multiplet for the internal vinylic proton, and two distinct signals for the terminal vinylic protons. The methoxy (B1213986) group appears as a sharp singlet, while the hydroxyl and carboxylic acid protons are often observed as broad singlets which can be exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.2-7.4 | s | - |
| H-6 | ~7.2-7.4 | s | - |
| H-1' (Allyl) | ~3.4 | d | ~6.5 |
| H-2' (Allyl) | ~5.9-6.1 | m | - |
| H-3'a (Allyl, trans) | ~5.1 | dd | ~17.0, 1.5 |
| H-3'b (Allyl, cis) | ~5.0 | dd | ~10.0, 1.5 |
| -OCH₃ | ~3.9 | s | - |
| -OH | Variable, broad | s | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the allyl group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. For instance, carbons bearing the hydroxyl and methoxy groups (C-4 and C-5) will appear at lower field (higher ppm) compared to the others.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Aromatic) | ~122 |
| C-2 (Aromatic) | ~107 |
| C-3 (Aromatic) | ~125 |
| C-4 (Aromatic) | ~146 |
| C-5 (Aromatic) | ~147 |
| C-6 (Aromatic) | ~109 |
| -COOH | ~167 |
| -OCH₃ | ~56 |
| C-1' (Allyl) | ~34 |
| C-2' (Allyl) | ~137 |
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, strong cross-peaks would be observed between the protons of the allyl group, confirming their connectivity (H-1' with H-2', and H-2' with H-3'a and H-3'b). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals to their respective aromatic carbon signals and assigning the signals within the allyl group. phcogj.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
The allyl methylene (B1212753) protons (H-1') showing a correlation to the aromatic carbons C-2, C-3, and C-4.
The methoxy protons (-OCH₃) correlating to the aromatic carbon C-5.
The aromatic protons (H-2 and H-6) showing correlations to neighboring aromatic carbons and the carboxylic carbon, confirming the substitution pattern on the benzene ring. phcogj.com
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₁H₁₂O₄, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
In mass spectrometry, the molecular ion can break down into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. For benzoic acid derivatives, common fragmentation pathways include the loss of small neutral molecules. researchgate.net
Potential fragmentation pathways for this compound include:
Decarboxylation: Loss of a carboxyl group (–COOH) as CO₂ (44 Da), a common fragmentation for carboxylic acids.
Loss of a methyl group: Cleavage of the methoxy group to lose a methyl radical (•CH₃, 15 Da).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the molecule is generated. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the carboxylic acid, hydroxyl, methoxy, allyl, and substituted benzene ring moieties.
The analysis is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies. The IR spectrum of this compound is interpreted by assigning absorption bands (peaks) to these vibrational modes. Due to extensive hydrogen bonding, particularly from the carboxylic acid and phenolic hydroxyl groups, some absorption bands, especially the O-H stretch, are notably broad. mdpi.comtdl.org
The expected characteristic IR absorption bands for this compound are derived from spectral data of structurally related compounds such as benzoic acid, eugenol (B1671780), and various substituted phenolic acids. tdl.orgnih.govglobethesis.com The principal absorption regions and their corresponding functional group assignments are detailed below.
Key Spectral Interpretations:
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the O-H stretching vibration within the hydrogen-bonded dimer of the carboxylic acid group. mdpi.com Overlapping this region, the stretching vibration of the phenolic hydroxyl group also contributes to the absorption.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations from the methoxy (-OCH₃) and allyl (-CH₂-CH=CH₂) groups are expected in the 3000-2850 cm⁻¹ range. nih.gov The C-H stretch of the terminal vinyl group (=CH₂) of the allyl moiety may also be observed near 3080 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is a prominent feature, typically appearing in the 1710-1680 cm⁻¹ range for aromatic carboxylic acids where conjugation with the benzene ring slightly lowers the frequency. tdl.org
C=C Stretching: The aromatic ring gives rise to several characteristic C=C stretching vibrations in the 1610-1450 cm⁻¹ region. nih.gov The C=C stretching vibration of the allyl group is expected as a distinct, though weaker, band around 1640 cm⁻¹.
C-O Stretching: Two significant C-O stretching vibrations are expected. The C-O stretch associated with the carboxylic acid group will appear as a strong band between 1320 and 1210 cm⁻¹. tdl.org Another C-O stretch, corresponding to the aryl-alkyl ether of the methoxy group, will be present around 1250-1180 cm⁻¹.
O-H Bending: The out-of-plane bending vibration for the carboxylic acid O-H group is another characteristic broad band, typically centered around 920 cm⁻¹. tdl.org
Allyl Group Bending: The out-of-plane C-H bending vibrations for the vinyl part of the allyl group are expected to produce strong bands in the 1000-910 cm⁻¹ region.
The following interactive table summarizes the expected IR absorption frequencies for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| Carboxylic Acid & Phenol (B47542) | O-H Stretch | 3300 - 2500 | Strong | Very broad due to extensive hydrogen bonding. |
| Aromatic & Alkene | C-H Stretch | 3100 - 3000 | Medium | Aromatic C-H absorption. |
| Methoxy & Allyl | C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H absorption. |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong | Sharp; position influenced by conjugation. |
| Allyl Group | C=C Stretch | ~1640 | Medium | Characteristic of non-conjugated alkene. |
| Aromatic Ring | C=C Stretch | 1610 - 1450 | Medium | Multiple bands expected. |
| Carboxylic Acid & Methoxy Ether | C-O Stretch | 1320 - 1180 | Strong | Overlapping bands from acid and ether C-O. |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 | Medium | Broad band. |
| Allyl Group | C-H Bend (out-of-plane) | 1000 - 910 | Strong | Confirms presence of the vinyl group. |
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or natural extracts. These methods are crucial for assessing the purity of a sample and determining its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase is a mixture of a polar aqueous solvent (like water, often acidified with trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and a more non-polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of the organic solvent to the aqueous buffer (either isocratically or through a gradient), the retention time of this compound can be precisely controlled, allowing for its separation from impurities or other components in a mixture. researchgate.net
Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD). The presence of the substituted benzene ring, a strong chromophore, allows for sensitive detection at a specific wavelength, typically around the compound's absorption maximum (λmax), which is expected to be near 280 nm based on similar phenolic structures. globethesis.comresearchgate.net
For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, generating a linear relationship. researchgate.net This calibration curve is then used to determine the concentration of this compound in unknown samples. Method validation according to ICH guidelines ensures accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). researchgate.net
The table below outlines a typical set of parameters for an RP-HPLC method suitable for the analysis of this compound, based on established methods for related benzoic acid and eugenol derivatives. nih.govnih.govresearchgate.net
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a non-polar stationary phase for effective separation of the analyte. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) | The organic/aqueous mixture elutes the compound; acid suppresses ionization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure good peak shape. |
| Detector | UV or Diode-Array Detector (DAD) at ~280 nm | Allows for sensitive and specific detection of the aromatic compound. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |
| Quantification | External Standard Calibration | Enables accurate determination of the compound's concentration based on peak area. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and phenolic hydroxyl groups, is non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a chemical derivatization step is essential prior to analysis. nih.govnih.gov
Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues. The most common approach for phenolic acids is silylation, which involves reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov This reaction replaces the acidic protons on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the resulting TMS-ether/ester of this compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (commonly with a 5% phenyl polysiloxane stationary phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase.
As the derivatized compound elutes from the column, it enters the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible pattern. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by matching it against spectral libraries or through manual interpretation.
The mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule. Key fragmentation patterns would likely include the loss of a methyl group (M-15) from a TMS moiety, loss of the allyl group, and characteristic cleavages around the ester and ether linkages, providing definitive structural confirmation. nih.gov
The following table details a representative GC-MS method for the analysis of this compound following a silylation procedure.
| Parameter | Typical Condition | Purpose |
| Derivatization | Reaction with MSTFA or BSTFA in pyridine (B92270) at 60-70 °C for 30-60 min. | To increase volatility and thermal stability by forming TMS derivatives. |
| GC Column | 5% Phenyl Polysiloxane (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film) | A standard, relatively non-polar column for separating a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of ~1 mL/min. | Inert gas to carry the analyte through the column. |
| Injector Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | Initial temp ~80°C, ramped at 5-10 °C/min to ~280-300 °C, hold for 5-10 min. | Temperature gradient to separate compounds based on their boiling points. |
| MS Ion Source | Electron Impact (EI) at 70 eV. | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Detector | Quadrupole Mass Analyzer. | Scans a mass range (e.g., m/z 40-600) to detect the molecular ion and fragments. |
| Identification | Comparison of retention time and mass spectrum with a standard or library data. | Provides high-confidence identification of the analyte. |
Chemical Reactivity and Mechanistic Investigations
Acid-Base Properties and Protonation States
The acidity of 3-allyl-4-hydroxy-5-methoxybenzoic acid is primarily determined by the dissociation of the carboxylic acid proton to form the corresponding carboxylate anion. The position of this equilibrium is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. Both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are electron-donating through resonance, which tends to decrease the acidity of the benzoic acid by destabilizing the conjugate base. libretexts.orglibretexts.org Conversely, the hydroxyl group can also exert a weak electron-withdrawing inductive effect. The allyl group (-CH₂CH=CH₂) is generally considered to be weakly electron-donating.
Table 1: Acidity of Substituted Benzoic Acids
| Compound | Substituents | pKa |
|---|---|---|
| Benzoic acid | None | 4.20 |
| 4-Hydroxybenzoic acid | 4-OH | 4.58 |
| 3-Methoxybenzoic acid | 3-OCH₃ | 4.09 |
| 4-Methoxybenzoic acid | 4-OCH₃ | 4.47 |
Note: This table presents approximate pKa values for related compounds to illustrate substituent effects.
The protonation states of the molecule are dependent on the pH of the surrounding medium. In strongly acidic solutions, both the carboxylic acid and the phenolic hydroxyl group will be fully protonated. As the pH increases, the carboxylic acid, being the more acidic group, will be the first to deprotonate, forming the carboxylate anion. At higher pH values, the phenolic hydroxyl group will also deprotonate to yield a phenoxide ion. The various protonation states are crucial in determining the molecule's solubility, reactivity, and biological interactions.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methoxy groups. wikipedia.orgmsu.edu These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org The carboxylic acid group, in contrast, is an electron-withdrawing group and acts as a meta-director. numberanalytics.com
The directing effects of the substituents are summarized below:
-OH group: Activating and ortho, para-directing.
-OCH₃ group: Activating and ortho, para-directing.
-CH₂CH=CH₂ group: Weakly activating and ortho, para-directing.
-COOH group: Deactivating and meta-directing.
The positions on the aromatic ring available for substitution are C2 and C6. The C4 position is occupied by the hydroxyl group, the C3 position by the allyl group, and the C5 position by the methoxy group. The hydroxyl group strongly directs ortho to the C3 and C5 positions (already substituted) and para to the C1 position (bearing the carboxyl group). The methoxy group directs ortho to the C4 (substituted) and C6 positions, and para to the C2 position. The allyl group directs ortho to the C2 and C4 positions (C4 is substituted) and para to the C6 position.
Considering the combined influence of these groups, the most likely positions for electrophilic attack are C2 and C6, which are ortho or para to the activating hydroxyl, methoxy, and allyl groups. The powerful activating and directing effects of the hydroxyl and methoxy groups are expected to dominate over the deactivating effect of the carboxylic acid. msu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The specific regioselectivity would likely be a mixture of substitution at the C2 and C6 positions, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -OH | 4 | Electron-donating (resonance) | Strongly Activating | ortho, para |
| -OCH₃ | 5 | Electron-donating (resonance) | Activating | ortho, para |
| -CH₂CH=CH₂ | 3 | Weakly electron-donating (inductive) | Weakly Activating | ortho, para |
| -COOH | 1 | Electron-withdrawing (resonance and inductive) | Deactivating | meta |
Radical Reactions and Oxidative Transformations
The phenolic hydroxyl group in this compound makes it susceptible to radical reactions, particularly those involving oxidation. Phenolic compounds are well-known for their ability to act as radical scavengers. researchgate.net The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical, resulting in the formation of a relatively stable phenoxy radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring.
The presence of the methoxy group ortho to the hydroxyl group, and the allyl group on the adjacent carbon, can influence the stability and subsequent reactions of this phenoxy radical. Eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally similar compound, is known to efficiently scavenge radicals and produce radicals under alkaline conditions. nih.govresearchgate.net
Oxidative transformations of this compound can lead to a variety of products. Under strong oxidizing conditions, oxidative coupling can occur, leading to the formation of dimers and oligomers through C-C or C-O-C linkages. researchgate.net These reactions often proceed via the formation of phenoxy radicals which then recombine. researchgate.net The allyl group itself can also participate in radical reactions, such as radical addition across the double bond.
Rearrangement Reactions (e.g., Allylic Rearrangements)
The allyl group in this compound introduces the possibility of rearrangement reactions. An allylic rearrangement involves the shift of a double bond within a three-carbon allyl system. firsthope.co.inlscollege.ac.in This can occur through various mechanisms, often involving intermediates such as allylic carbocations or radicals. firsthope.co.inmasterorganicchemistry.com For instance, under certain conditions, a reaction at the allylic position could lead to a mixture of products where the substituent has attached to either the first or third carbon of the original allyl group, with a corresponding shift in the position of the double bond. vedantu.com
A notable rearrangement relevant to the synthesis of this compound is the Claisen rearrangement. libretexts.orglibretexts.org This is a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. libretexts.orglibretexts.orgucalgary.ca While this compound itself does not undergo a Claisen rearrangement, its precursor, 4-allyloxy-3-methoxybenzoic acid, could potentially rearrange to form an ortho-allyl phenol (B47542) intermediate, which could then be further functionalized. The Claisen rearrangement proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org
Decarboxylation Mechanisms of Aromatic Carboxylic Acids
The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a significant reaction. nih.gov The ease of decarboxylation is highly dependent on the other substituents on the aromatic ring. Generally, the reaction is facilitated by electron-donating groups at the ortho and para positions. rsc.orgnist.gov The hydroxyl group at the para position in this compound is expected to activate the ring towards decarboxylation. nist.gov
Several mechanisms have been proposed for the decarboxylation of hydroxybenzoic acids. One common pathway for ortho-hydroxybenzoic acids involves the formation of an intramolecular hydrogen bond, which facilitates the elimination of CO₂. researchgate.netresearchgate.net For para-hydroxybenzoic acids, the mechanism is thought to proceed through an SE2-type reaction, where a proton attacks the carbon atom bearing the carboxyl group, facilitated by the high electron density at this position due to the electron-donating hydroxyl group. rsc.org This results in the formation of a dienone intermediate which then tautomerizes to the final phenolic product.
The decarboxylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a closely related compound, is nearly complete at 400 °C, yielding guaiacol (B22219) (2-methoxyphenol). nist.gov This suggests that this compound would also undergo decarboxylation under thermal stress, likely yielding 2-allyl-6-methoxyphenol. The reaction can be catalyzed by various means, including heat, acid, or transition metals. nih.govacs.org
Structure Activity Relationship Sar Studies of Analogues and Derivatives
Systematic Modification of the Allyl Moiety and its Impact on Activity
The allyl group is a critical determinant of the biological activity for many natural phenols. In the context of enzyme inhibition, particularly for enzymes like lipoxygenases (LOXs), the allyl moiety is of paramount importance. nih.govnih.gov Allylbenzenes are known to act as inhibitors of lipoxygenases by mimicking the 1,4-unsaturated bonds of fatty acid substrates such as linoleic or arachidonic acid. nih.govnih.govtandfonline.com This mimicry allows the allyl portion of the molecule to orient itself towards the enzyme's iron core, interfering with the peroxidation process. nih.govnih.gov
While direct modification studies on the allyl group of 3-allyl-4-hydroxy-5-methoxybenzoic acid are not extensively detailed, research on analogous allylbenzene (B44316) structures reveals important trends. SAR studies on a series of N-(3-allyl-4-isopropoxyphenyl)amides demonstrated that the inhibitory potency against 15-lipoxygenase (15-LOX) was highly dependent on the proper orientation of the allyl group within the enzyme's active site. nih.govnih.gov Modifications to other parts of the molecule that influence this orientation can drastically alter activity. For example, enlarging the size of an amide moiety elsewhere on the ring was found to increase inhibitory potency in some aliphatic analogues, suggesting an indirect effect on the allyl group's binding conformation. nih.govnih.govmums.ac.ir
Key findings from related allylbenzene derivatives indicate:
Presence is Key : The allyl group itself is fundamental for certain activities, such as lipoxygenase inhibition, by acting as a substrate mimic. nih.govnih.gov
Orientation Matters : The spatial arrangement of the allyl group in relation to the enzyme's active site is a major factor in determining inhibitory strength. nih.govnih.gov
Influence of Phenolic Hydroxyl and Methoxy (B1213986) Group Positions on Biological Function
The phenolic hydroxyl group is central to the antioxidant capacity of phenols. researchgate.netpjmhsonline.com Its ability to donate a hydrogen atom is the primary mechanism for radical scavenging. nih.govresearchgate.net Studies on various hydroxybenzoic acids consistently show that both the number and the location of –OH groups directly correlate with antioxidant activity. nih.govnih.gov
Methoxy groups also play a significant role. Generally, increasing the number of methoxy groups enhances the antioxidant activity of phenolic acids. nih.govresearchgate.net This is attributed to the electron-donating nature of the –OCH₃ group, which can increase the electron density on the benzene (B151609) ring, thereby stabilizing the resulting phenoxy radical after hydrogen donation. nih.govresearchgate.net For instance, the antioxidant activity of 4-hydroxy-3,5-dimethoxybenzoic acid is substantially higher than that of 4-hydroxybenzoic acid. nih.gov
The relative positions of the hydroxyl and methoxy groups are crucial. In the case of this compound, the hydroxyl group is para to the carboxylic acid, and the methoxy group is ortho to the hydroxyl group. This specific arrangement influences the molecule's electronic properties and hydrogen-donating ability. Studies comparing isomers like vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid) reveal that these positional differences lead to distinct biological profiles and activities. nih.govmedchemexpress.com
Table 1: Impact of Hydroxyl and Methoxy Substitution on Antioxidant Activity of Benzoic Acids Data compiled from studies on radical scavenging assays like DPPH and FRAP. Higher RSA (Radical Scavenging Activity) indicates greater antioxidant potential.
| Compound | Substitution Pattern | Relative Antioxidant Activity |
|---|---|---|
| 4-Hydroxybenzoic acid | 4-OH | Low |
| Vanillic acid | 4-OH, 3-OCH₃ | Moderate |
| Isovanillic acid | 3-OH, 4-OCH₃ | Moderate to Low |
| Syringic acid | 4-OH, 3,5-(OCH₃)₂ | High |
| Protocatechuic acid | 3,4-(OH)₂ | High |
| Gallic acid | 3,4,5-(OH)₃ | Very High |
This table illustrates general trends observed in literature. nih.govnih.govresearchgate.net Exact activity levels can vary based on the assay used.
Contributions of the Carboxylic Acid Group to Molecular Interactions
Key contributions of the carboxylic acid group include:
Hydrogen Bonding and Ionic Interactions : The carboxylic acid group is an excellent hydrogen bond donor and acceptor. researchgate.net In its deprotonated carboxylate form (–COO⁻), it can form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in receptor binding sites or enzyme active pockets. These charge-charge interactions are often critical for the binding of agents to their targets. researchgate.net
Solubility and Pharmacokinetics : The acidic nature of the –COOH group allows for the formation of salts (e.g., with sodium or potassium), which are often more water-soluble than the parent acid. researchgate.net This property is frequently exploited in drug formulation to improve dissolution and bioavailability.
Electronic Effects : The carboxylic acid group is a strong electron-withdrawing group due to conjugation and induction effects. nih.gov This electronic influence can affect the reactivity of other functional groups on the aromatic ring. For instance, it can impact the bond dissociation enthalpy of the phenolic hydroxyl group, thereby modulating the molecule's antioxidant potential. nih.gov
Research has shown that modifying the carboxylic acid moiety can significantly alter biological activity. Replacing the –COOH group with bioisosteres (groups with similar physical or chemical properties) is a common strategy in drug design. nih.gov Furthermore, studies on related phenolic acids have demonstrated that changing the carboxylic acid to a less electron-withdrawing group, such as –CH₂COOH (a weak electron-donating group), can enhance free radical scavenging ability by decreasing the dissociation energy of the phenolic –OH bond. nih.gov
Comparative SAR with Other Hydroxy/Methoxybenzoic Acid Derivatives
To fully understand the structure-activity relationships of this compound, it is instructive to compare it with structurally related, non-allylated hydroxy- and methoxybenzoic acids. researchgate.net These comparisons help to isolate the specific contributions of the allyl group versus the core phenolic acid structure. The primary scaffold of the target compound is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). mdpi.com
Key structural comparisons include:
Vanillic Acid vs. Isovanillic Acid : Vanillic acid (4-OH, 3-OCH₃) and its isomer isovanillic acid (3-OH, 4-OCH₃) provide a clear example of how the positioning of the –OH and –OCH₃ groups affects activity. In antioxidant assays, vanillic acid generally shows slightly higher activity, a difference attributed to the electronic effects of the substituent positions relative to each other and the carboxylic acid group. nih.gov
Effect of Hydroxylation : Protocatechuic acid (3,4-dihydroxybenzoic acid) has two hydroxyl groups. It typically exhibits stronger antioxidant activity than vanillic acid, which has one hydroxyl and one methoxy group. This highlights the potent radical-scavenging ability of the catechol (ortho-dihydroxy) moiety. nih.gov
Effect of Methoxy Groups : Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) features two methoxy groups flanking the hydroxyl group. It generally shows greater antioxidant activity than vanillic acid. nih.gov This supports the finding that additional electron-donating methoxy groups can enhance the stability of the phenoxy radical, thereby promoting antioxidant action. nih.govresearchgate.net
The addition of the allyl group at position 3 (ortho to the –OH group) on the vanillic acid scaffold introduces a lipophilic component and a site for specific interactions, as seen in its activity as a lipoxygenase inhibitor. nih.govnih.gov This modification distinguishes it from its non-allylated counterparts, conferring a unique biological activity profile that combines the antioxidant potential of the phenolic acid core with the enzyme-inhibiting properties of the allylbenzene structure.
Table 2: Comparative Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Structure | Key Features | General Antioxidant Rank |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Single OH group | 1 (Lowest) |
| Vanillic Acid | C₈H₈O₄ | 4-OH, 3-OCH₃ | 2 |
| Isovanillic Acid | C₈H₈O₄ | 3-OH, 4-OCH₃ | 2 |
| Protocatechuic Acid | C₇H₆O₄ | 3,4-di-OH (catechol) | 3 |
| Syringic Acid | C₉H₁₀O₅ | 4-OH, 3,5-di-OCH₃ | 4 |
| Gallic Acid | C₇H₆O₅ | 3,4,5-tri-OH | 5 (Highest) |
This table provides a generalized ranking based on typical radical scavenging assay results found in scientific literature. nih.govnih.gov The rank may vary depending on the specific assay and conditions.
Biochemical and Biological Role Investigations Non Human Systems
In Vitro Enzyme Interaction Studies
Inhibition and Activation of Specific Enzymes (e.g., related to metabolism)
While specific data for 3-Allyl-4-hydroxy-5-methoxybenzoic acid is unavailable, studies on analogous compounds suggest potential interactions with enzymes involved in inflammatory pathways. For instance, eugenol (B1671780) (4-allyl-2-methoxyphenol), which shares the allyl and methoxy-phenol structure, has been investigated for its modulatory effects on enzymes like 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Derivatives of eugenol have demonstrated significant inhibitory activity against 5-LOX. nih.gov
Furthermore, derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid), which is structurally similar but lacks the allyl group, have been synthesized and evaluated for their urease inhibitory activity. inchem.org Some of these derivatives exhibited potent inhibition against jack bean urease. inchem.org This suggests that the benzoic acid core with hydroxy and methoxy (B1213986) substitutions can be a scaffold for enzyme inhibitors.
Mechanistic Probes for Receptor Binding in Non-Human Models
There is currently no available research that details the use of this compound as a mechanistic probe for receptor binding in any non-human models.
Antioxidant Properties in Cell-Free and Non-Human Cellular Models
Phenolic acids are a significant class of natural antioxidants, and their ability to scavenge free radicals is well-documented. nih.gov The antioxidant potential of these compounds is largely attributed to their chemical structure, specifically the number and position of hydroxyl groups on the aromatic ring. nih.govscielo.br These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov
The structure of this compound, containing a hydroxyl group and a methoxy group, suggests it likely possesses antioxidant capabilities. The presence of these functional groups on the benzene (B151609) ring can contribute to the stabilization of radicals through resonance. nih.gov The antioxidant activity of phenolic compounds increases with the number of hydroxyl groups. researchgate.net While monohydroxy benzoic acids show modest activity, the presence of an additional electron-donating group, such as a methoxy group, can enhance this property. scielo.br
Studies on a wide range of phenolic acids have confirmed that their antioxidant activity is closely linked to their molecular structure. researchgate.netnih.govjscholarpublishers.com For example, compounds with two or more hydroxyl groups, particularly in the ortho or para positions, tend to exhibit the highest antioxidant properties. researchgate.net
| Compound Class | Key Structural Features for Antioxidant Activity | General Activity Level |
|---|---|---|
| Monohydroxybenzoic acids | Single hydroxyl group on the aromatic ring | Low to moderate |
| Dihydroxybenzoic acids | Two hydroxyl groups, especially in ortho or para positions | High |
| Alkoxy-substituted phenolic acids | Presence of methoxy (-OCH3) groups alongside hydroxyl groups | Moderate to high; enhances activity compared to monohydroxy forms |
Antimicrobial and Antifeedant Activities in Model Organisms
The antimicrobial properties of phenolic compounds are well-established. nih.gov Research on methoxyphenol compounds, such as eugenol, has demonstrated significant activity against a range of foodborne pathogens and spoilage bacteria. nih.gov Eugenol, which contains an allyl group, has shown notable inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govnih.gov The antimicrobial action is often attributed to the ability of these compounds to disrupt cell membranes and interfere with essential cellular functions. academicjournals.org Derivatives of 4-hydroxy-3-methoxy-benzaldehyde have also been synthesized and shown to possess antimicrobial activity against various bacterial strains. rsc.org
In terms of antifeedant properties, studies on benzoic acid derivatives have shown their potential to deter feeding in insects. researchgate.net For example, various derivatives of benzoic acid have been tested for their antifeedant effects against the pine weevil, Hylobius abietis. researchgate.net The effectiveness of these compounds often depends on the specific substitutions on the aromatic ring. researchgate.net While direct testing of this compound as an antifeedant has not been reported, the existing research on related benzoic acids suggests it could have potential in this area. researchgate.net
| Related Compound | Organism | Observed Activity |
|---|---|---|
| Eugenol (4-allyl-2-methoxyphenol) | Staphylococcus aureus, Escherichia coli | Antibacterial |
| 4-Hydroxy-3-methoxy-benzaldehyde derivatives | Staplylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antimicrobial |
| Benzoic acid derivatives | Pine Weevil (Hylobius abietis) | Antifeedant |
Role in Non-Human Organismal Metabolism and Biosynthesis Pathways
The involvement of this compound in the metabolic and biosynthetic pathways of non-human organisms has not been directly documented. However, research into the biosynthesis of ubiquinone in yeast provides a relevant parallel.
Involvement in Ubiquinone Biosynthesis in Yeast
In the yeast Saccharomyces cerevisiae, the biosynthesis of ubiquinone (coenzyme Q) involves several intermediate compounds derived from p-hydroxybenzoic acid. While there is no evidence to suggest the direct involvement of this compound in this pathway, a structurally similar compound, 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid, has been identified as a key intermediate. This compound differs in the C3 position side chain, having a hexaprenyl group instead of an allyl group.
Studies have shown that in ubiquinone-deficient mutant strains of Saccharomyces cerevisiae, 3-methoxy-4-hydroxy-5-hexaprenylbenzoic acid accumulates. In vitro experiments have further demonstrated that this intermediate can be converted to ubiquinone-6 by yeast mitochondria. This indicates that in the biosynthesis of ubiquinone in eukaryotes, the 3-O-methylation step precedes the decarboxylation of the prenylated protocatechuic acid intermediate.
Metabolism of Related Phenolics in Plant and Animal Systems
The biotransformation of phenolic compounds, such as those structurally related to this compound, is a critical process in both plant and animal systems. Metabolism in these organisms typically involves a series of enzymatic reactions that modify the chemical structure of the compound, generally to increase its water solubility and facilitate storage or excretion. inflibnet.ac.inmhmedical.com These modifications can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com While direct metabolic studies on this compound are limited, extensive research on related hydroxybenzoic acids, hydroxycinnamic acids, and allylphenols provides a comprehensive framework for understanding its likely metabolic fate.
Metabolism in Plant Systems
In plants, phenolic acids undergo various metabolic transformations, primarily for detoxification, storage, or incorporation into more complex structures like lignin (B12514952) or cell wall components. nih.gov The metabolism of exogenous or endogenous hydroxybenzoic acids often involves conjugation with sugars.
A primary metabolic pathway for hydroxybenzoic acids in higher plants is glycosylation, where a sugar moiety, typically glucose, is attached to a hydroxyl group (O-glucosides) or a carboxyl group (glucose esters). researchgate.net The specific type of conjugate formed can depend on the substitution pattern of the acid. For instance, hydroxybenzoic acids with an ortho-hydroxyl group tend to form glucose esters, while others typically form O-glucosides. researchgate.net These glycosylated forms are more water-soluble and can be sequestered into the vacuole.
Additionally, hydroxybenzoic acids themselves are products of metabolic pathways in plants. Research has shown that hydroxybenzoic acids such as p-hydroxybenzoic, vanillic, and syringic acids can be synthesized from their corresponding hydroxycinnamic acid precursors. dtic.mil This process involves the removal of a two-carbon fragment from the side chain of C6-C3 acids (phenylpropanoids) to form C6-C1 acids (benzoic acids). dtic.mil
Table 1: Conjugation of Hydroxybenzoic Acids in Plant Tissues
Metabolic fate of various hydroxybenzoic acids when administered to higher plants, indicating the primary type of conjugate formed.
| Compound | Substitution Pattern | Primary Conjugate Formed |
|---|---|---|
| p-Hydroxybenzoic acid | 4-hydroxy | O-glucoside |
| Protocatechuic acid | 3,4-dihydroxy | O-glucoside |
| Vanillic acid | 3-methoxy-4-hydroxy | O-glucoside |
| Syringic acid | 3,5-dimethoxy-4-hydroxy | O-glucoside |
| Salicylic acid | 2-hydroxy | Glucose ester |
Metabolism in Animal Systems
In animal systems, ingested phenolic compounds are subject to extensive metabolism, primarily in the liver and by the gut microbiota, before excretion. rupahealth.commdpi.com The metabolic pathways for compounds structurally similar to this compound, such as sinapic acid and eugenol, have been well-characterized in rats.
Phase I Reactions: These reactions introduce or expose functional groups. For allylphenols like eugenol, metabolic pathways can involve modifications of the allyl side chain, including double-bond migration, reduction, or oxidation via the epoxide-diol pathway. bohrium.com For phenolic acids, common Phase I reactions include demethylation and dihydroxylation. nih.gov
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the phenolic compound or its Phase I metabolite. This significantly increases water solubility, facilitating elimination via urine or bile. The most common conjugation reactions for phenolics are glucuronidation and sulfation of the hydroxyl groups. mhmedical.comnih.gov
Studies on the metabolism of sinapic acid in rats have identified numerous metabolites resulting from various combinations of these pathways. After administration, metabolites found in urine and plasma include products of sulfation, glucuronidation, demethylation, reduction of the side chain, and dihydroxylation. nih.gov Similarly, the metabolism of eugenol, which shares the allyl functional group, primarily proceeds through glucuronidation and sulphation of the phenolic hydroxyl group. bohrium.com
Table 2: Major Metabolites of Sinapic Acid Identified in Rats
A summary of metabolites detected in rat urine following the administration of sinapic acid, illustrating key metabolic pathways. nih.govnih.gov
| Metabolite | Metabolic Pathway(s) |
|---|---|
| Sinapic acid (unchanged) | - |
| Dihydrosinapic acid | Reduction of side chain |
| 3-Hydroxy-5-methoxyphenylpropionic acid | Demethylation, Reduction |
| 3-Hydroxy-5-methoxycinnamic acid | Demethylation |
| Sinapic acid sulfate (B86663) | Sulfation (Phase II) |
| Sinapic acid glucuronide | Glucuronidation (Phase II) |
Based on these related compounds, the metabolism of this compound in animal systems would likely involve glucuronidation and/or sulfation at the 4-hydroxy position, alongside potential Phase I modifications of the allyl side chain.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For 3-Allyl-4-hydroxy-5-methoxybenzoic acid, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
From the optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Furthermore, quantum chemical calculations can determine various molecular properties, such as dipole moment, polarizability, and electrostatic potential. These properties are essential for understanding how the molecule interacts with its environment, including solvents and biological macromolecules. Reactivity descriptors, such as global hardness and softness, can also be calculated to provide a quantitative measure of the molecule's resistance to change in its electron distribution.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following values are illustrative and based on general knowledge of similar phenolic compounds, not on specific published data for this molecule.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability, likely centered on the phenolic ring. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability, potentially involving the carboxylic acid group. |
| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | ~ 2.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |
| Molecular Electrostatic Potential | Negative potential around the hydroxyl and carboxyl oxygen atoms; positive potential around the hydroxyl proton. | Predicts sites for non-covalent interactions, such as hydrogen bonding. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their movements.
A primary application of MD simulations for this molecule would be conformational analysis. The allyl and methoxy (B1213986) groups, as well as the carboxylic acid group, have rotational freedom, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the transitions between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution or when interacting with a biological target.
MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in an aqueous environment, one can analyze the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carboxyl groups and the surrounding water molecules. This provides insight into its solubility and hydration properties. If a potential biological target for this compound were identified, MD simulations could be used to model the dynamic interactions between the small molecule (ligand) and the protein (receptor), assessing the stability of the binding pose and the key interactions that maintain the complex.
In Silico Prediction of Biological Activities (e.g., enzyme binding)
In silico methods for predicting biological activity leverage the molecule's structure to forecast its interactions with biological targets, such as enzymes or receptors. A common and powerful technique is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
For this compound, a molecular docking study would involve computationally screening it against a library of known protein structures. The algorithm would place the molecule in the binding site of each protein in numerous possible conformations and orientations, scoring each "pose" based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. A high docking score against a particular enzyme would suggest that this compound could be a potential inhibitor or modulator of that enzyme.
For instance, given its phenolic acid structure, it could be docked against enzymes involved in oxidative stress pathways, such as cyclooxygenases or lipoxygenases. The results would highlight the key amino acid residues in the enzyme's active site that interact with the allyl, hydroxyl, methoxy, and carboxylic acid groups of the molecule. This information is invaluable for understanding the potential mechanism of action and for guiding future experimental studies.
Table 2: Illustrative In Silico Docking Results for this compound with a Hypothetical Enzyme Target (Note: This table is for illustrative purposes only.)
| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Hypothetical Oxidoreductase | -7.8 | Hydrogen bond between the carboxyl group and a Lysine residue. Pi-allyl interaction with a Phenylalanine residue. Hydrophobic interactions involving the methoxy group. |
| Hypothetical Hydrolase | -6.5 | Hydrogen bond between the hydroxyl group and an Aspartate residue. Water-bridged interaction with the enzyme backbone. |
Future Perspectives and Translational Research Opportunities
Development of Novel Synthetic Routes for Complex Analogues
The synthesis of 3-Allyl-4-hydroxy-5-methoxybenzoic acid and its complex analogues represents a fertile ground for chemical innovation. Current synthetic approaches for structurally similar compounds can be adapted and optimized. A plausible and efficient method to introduce the allyl group at the C3 position is through a Claisen rearrangement of an allyloxy precursor. This reaction is a powerful tool for C-C bond formation in aromatic systems.
A potential synthetic pathway could begin with a readily available starting material, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis would proceed via two key steps:
O-allylation: The phenolic hydroxyl group of the vanillic acid ester is reacted with an allyl halide (e.g., allyl bromide) under basic conditions to form the intermediate, methyl 4-(allyloxy)-3-methoxybenzoate.
Claisen Rearrangement: The allyloxy intermediate is then heated, often with microwave assistance, to induce a nih.govnih.gov-sigmatropic rearrangement. chemicalbook.com This process transfers the allyl group from the oxygen atom to the ortho position (C5) on the benzene (B151609) ring, yielding the desired this compound scaffold after ester hydrolysis. A similar rearrangement has been successfully used to synthesize the corresponding aldehyde, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, from 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) with high yield. chemicalbook.com
The development of novel routes for more complex analogues could involve several strategies:
Use of Substituted Allyl Groups: Employing substituted allyl bromides in the initial O-allylation step would lead to analogues with modified side chains, potentially altering their steric and electronic properties and influencing biological activity.
Modification of the Benzoic Acid Core: Starting with different substituted 4-hydroxybenzoic acids would allow for the creation of a diverse library of compounds. For instance, introducing fluorine or other halogen atoms could enhance metabolic stability or binding affinity to biological targets.
Post-rearrangement Modifications: The allyl double bond itself is a functional handle that can be further modified through reactions like epoxidation, dihydroxylation, or metathesis to create more complex and functionally diverse analogues.
The synthesis of a related isomer, 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester, has been achieved through a similar allylic rearrangement, demonstrating the versatility of this approach for generating a variety of substituted analogues. prepchem.com
Exploration of Previously Undiscovered Biological Activities in Non-Human Models
The this compound scaffold belongs to the family of hydroxybenzoic acids, which are known to possess a wide range of biological activities. nih.govnih.gov While the specific pharmacological profile of this compound is not extensively documented, the activities of its structural relatives provide a rational basis for exploring its potential therapeutic applications in non-human models. Many phenolic compounds exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net
Future research should focus on screening for a variety of biological effects, leveraging established in vitro and in vivo models.
Potential Biological Activities for Investigation:
| Potential Activity | Rationale Based on Structural Analogues | Exemplary Non-Human Models | Key References |
| Anti-inflammatory | Vanillin (B372448) and other phenolic acids inhibit inflammatory mediators by suppressing pathways like NF-κB. nih.govresearchgate.net | Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7); rodent models of induced inflammation (e.g., carrageenan-induced paw edema). | nih.govresearchgate.net |
| Antioxidant | The phenolic hydroxyl group is a key feature for scavenging free radicals and reducing oxidative stress, a known property of hydroxybenzoic and hydroxycinnamic acids. nih.govmdpi.com | Cell-free chemical assays (e.g., DPPH, ABTS); cellular antioxidant assays in cell lines (e.g., PC12, HepG2) under oxidative stress. | nih.govmdpi.com |
| Antimicrobial | Many plant-derived flavonoids and phenolic acids show activity against Gram-positive and Gram-negative bacteria. nih.gov | Broth microdilution assays against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. | nih.gov |
| Anticancer | Vanillin and related compounds have demonstrated pro-apoptotic effects in cancer cells. researchgate.net Amide derivatives of phenolic acids have shown potent cytotoxicity against cancer cell lines. nih.gov | MTT or similar viability assays against a panel of human cancer cell lines (e.g., MCF-7, Caco-2, A549); xenograft models in immunocompromised mice. | researchgate.netnih.gov |
These investigations would serve to uncover the unique biological profile of this compound and its derivatives, paving the way for preclinical development.
Integration with Advanced Analytical Techniques for Trace Analysis
To understand the pharmacokinetic and pharmacodynamic properties of this compound, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex biological and environmental matrices. The integration of advanced analytical techniques will be crucial for these studies.
Key Analytical Technologies:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace quantification of small molecules in complex samples. An LC-MS/MS method could be developed for analyzing the compound in plasma, urine, and tissue homogenates. This technique offers excellent sensitivity, often reaching detection limits in the low microgram or nanogram per liter range, requires minimal sample cleanup, and has short analysis times. nih.gov Its utility for analyzing benzoic acid derivatives in biological fluids is well-established. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be an effective analytical tool. Derivatization of the carboxylic acid and hydroxyl groups may be necessary to improve volatility and chromatographic performance.
Spectroscopic and Computational Methods: A combination of techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can be used to study the compound's self-association and interaction with solvents and biological macromolecules. ucl.ac.ukscienceopen.com
Terahertz (THz) Spectroscopy: Emerging techniques like THz spectroscopy, combined with metamaterial resonators, offer novel ways to achieve enhanced detection of benzoic acid derivatives and could be explored for specific applications in quality control or formulation analysis. mdpi.com
The development of these methods will be essential for conducting preclinical studies, including determining bioavailability, metabolic fate, and tissue distribution, which are critical for translating the compound from the laboratory to potential therapeutic use.
Design and Synthesis of Mechanistic Probes based on this compound Scaffold
To elucidate the molecular mechanisms underlying the biological activities of this compound, mechanistic probes can be designed and synthesized. These probes are valuable tools for identifying specific cellular targets, visualizing biological processes, and understanding drug-target interactions. The structure of the parent compound offers multiple sites for chemical modification to incorporate reporter tags or reactive groups.
Strategies for Probe Design:
Affinity-Based Probes: Based on a presumed biological activity, such as anti-inflammatory effects, probes can be designed to identify binding partners (e.g., enzymes, receptors). This can be achieved by:
Functionalizing the Carboxylic Acid: The carboxyl group is an ideal handle for modification. It can be converted into an amide linked to a reporter molecule like biotin (B1667282) (for streptavidin-based pulldown assays and target identification) or a fluorophore (for fluorescence microscopy and binding assays). This approach has been successfully used to create libraries of bioactive amides from natural phenolic acids like caffeic and ferulic acid. nih.gov
Modifying the Allyl Group: The double bond of the allyl group can be functionalized to attach linkers and tags without disturbing the core phenolic structure, which may be crucial for activity.
Activity-Based Probes (ABPs): If the compound is found to be an enzyme inhibitor, an ABP can be designed. This typically involves incorporating a mild electrophile ("warhead") that can covalently react with a nucleophilic residue in the active site of the target enzyme. This covalent labeling allows for robust identification and characterization of the target protein.
Functionalized Scaffolds: The phenolic acid scaffold can be used to create advanced biomaterials. For example, phenolic acids have been used to functionalize chitosan (B1678972) scaffolds for applications in tissue engineering or incorporated into metallic nanoparticles for biomedical uses, acting as both reducing and capping agents. nih.govresearchgate.net
By designing and synthesizing these specialized chemical tools, researchers can move beyond simply observing a biological effect to understanding the precise molecular interactions that cause it, a critical step in modern drug discovery and development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Allyl-4-hydroxy-5-methoxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodology : A common approach involves allylation of substituted hydroxybenzoic acid derivatives under alkaline conditions. For example, allyl bromide can be reacted with 4-hydroxy-5-methoxybenzoic acid in the presence of NaOH and a polar solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >90% purity .
- Data Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH (8–10) and temperature to minimize side reactions like over-alkylation or esterification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.1–5.8 ppm, methoxy at δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- FT-IR : Identify key functional groups (broad -OH stretch at 3200–3500 cm⁻¹, carbonyl at 1680–1700 cm⁻¹) .
- HRMS : Validate molecular weight (calculated for C₁₁H₁₂O₄: 208.0736) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Store in airtight containers at 2–8°C in the dark to prevent degradation via oxidation or photolysis. Avoid exposure to strong acids/bases and humidity, which may hydrolyze the allyl or methoxy groups .
- Data Contradictions : Some studies report stability up to 6 months under inert gas (N₂), while others suggest decomposition at >30°C within weeks. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position to enhance antimicrobial activity. Compare IC₅₀ values against S. aureus and E. coli .
- Allyl Modifications : Replace the allyl group with propargyl or cyclopropyl moieties to improve metabolic stability. Assess pharmacokinetics in murine models .
Q. What mechanistic pathways explain conflicting reports on the antioxidant activity of this compound?
- Methodology :
- Radical Scavenging Assays : Compare DPPH and ABTS results under standardized conditions (pH 7.4, 25°C). Discrepancies may arise from solvent polarity affecting radical stability .
- Pro-Oxidant Effects : At high concentrations (>100 µM), the compound may chelate transition metals (e.g., Fe²⁺), generating ROS. Quantify ROS via fluorescence probes (e.g., DCFH-DA) .
Q. How can analytical method development address impurities in this compound batches?
- Methodology :
- HPLC Optimization : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm .
- LC-MS/MS : Identify trace byproducts (e.g., dimerized or dehydrated derivatives) with m/z tolerances <5 ppm .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
